molecular formula C20H24BrNO2 B601948 Dienogest Impurity M CAS No. 98149-13-4

Dienogest Impurity M

Cat. No. B601948
CAS RN: 98149-13-4
M. Wt: 390.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dienogest impurity M (DGIM) is a synthetic progestin hormone used in the treatment of endometriosis and other gynecological disorders. It is also used as an active ingredient in some oral contraceptive products. DGIM is a potent agonist of the progesterone receptor and has been shown to have a range of effects on the endometrium, ovaries and other reproductive tissues.

Scientific Research Applications

Comprehensive Analysis of Dienogest Impurity M Applications

Dienogest is a synthetic progestogen, known for its applications in endometriosis treatment and as a contraceptive. Impurities of Dienogest, such as Dienogest Impurity M, are crucial in scientific research for understanding the compound’s pharmacodynamics, safety profile, and therapeutic efficacy. Below is a detailed analysis of unique applications of Dienogest Impurity M in scientific research.

Endometriosis Treatment: Dienogest Impurity M is used to study the efficacy of Dienogest in treating endometriosis. Researchers investigate how this impurity interacts with the endometrial tissue and its potential side effects. This contributes to a better understanding of Dienogest’s therapeutic action and optimization of dosage for effective treatment .

Contraceptive Development: As an impurity in the Dienogest formulation, Impurity M plays a role in the development of contraceptives. Its presence and quantity can affect the overall stability and effectiveness of the contraceptive product. Research into this impurity helps ensure the safety and reliability of contraceptives that use Dienogest .

Pharmacokinetic Studies: The study of Dienogest Impurity M is essential for pharmacokinetic analysis. It helps in determining the absorption, distribution, metabolism, and excretion (ADME) of Dienogest. Understanding the behavior of impurities like Impurity M can lead to improved drug formulations with better bioavailability .

Safety and Toxicology: Safety and toxicological studies of Dienogest often involve its impurities. Dienogest Impurity M is analyzed to assess its toxicological impact and to establish safety profiles for the parent compound. This is critical for regulatory approvals and clinical use .

Regulatory Compliance: In the pharmaceutical industry, compliance with regulatory standards for impurity levels is mandatory. Research on Dienogest Impurity M helps in meeting these standards by providing detailed profiles of impurity content, which is necessary for drug approval processes .

Quality Control: Quality control in drug manufacturing includes the analysis of impurities. Dienogest Impurity M is monitored to ensure the purity and quality of Dienogest batches. This is vital for maintaining consistency in drug efficacy and patient safety .

Drug Interaction Studies: Research on Dienogest Impurity M includes studying its interactions with other pharmaceutical compounds. This is important for predicting and preventing potential adverse drug interactions when Dienogest is prescribed alongside other medications .

Mechanism of Action Elucidation: Understanding the mechanism of action of Dienogest involves studying its impurities. Dienogest Impurity M can provide insights into the molecular pathways affected by Dienogest and how it exerts its therapeutic effects .

properties

IUPAC Name

2-[(8S,13S,14S,17R)-4-bromo-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-19-8-6-13-12-4-5-17(23)18(21)15(12)3-2-14(13)16(19)7-9-20(19,24)10-11-22/h14,16,24H,2-10H2,1H3/t14-,16+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDSBOSEMLHKY-MWHZBGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(=O)C(=C4CCC3C1CCC2(CC#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C(=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867194
Record name 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dienogest Impurity M

CAS RN

98149-13-4
Record name 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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